
3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound is characterized by a pyrazole ring substituted with methyl groups and a carbaldehyde group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Pyrazole compounds are a class of organic compounds that contain a five-membered aromatic ring with three carbon atoms and two nitrogen atoms. They are known for their diverse pharmacological effects .
Mode of Action
The mode of action of pyrazole compounds can vary widely depending on their specific chemical structure. They often operate as main pharmacophores, interacting with biological receptors to exert their effects .
Result of Action
Pyrazole compounds in general have been found to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Biochemical Analysis
Biochemical Properties
3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to altered nerve impulse transmission. Additionally, this compound can form hydrogen bonds and dipole interactions with biological receptors, further influencing biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular functions and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, such as acetylcholinesterase, by binding to the enzyme’s active site and preventing substrate access . This compound can also interact with other biomolecules through hydrogen bonding and dipole interactions, altering their structure and function. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biochemical activity . Additionally, prolonged exposure to this compound can result in cumulative effects on cellular processes, such as sustained oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At high doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and impaired physiological functions . It is essential to determine the optimal dosage to balance the compound’s beneficial and adverse effects in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can influence metabolic pathways by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, its localization to the mitochondria can influence cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-methylphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-methanol.
Substitution: Halogenated derivatives of the pyrazole ring.
Scientific Research Applications
3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antileishmanial and antimalarial activities.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the 3-methylphenyl group but shares the pyrazole and carbaldehyde functionalities.
3-methyl-1H-pyrazole-4-carbaldehyde: Lacks the 3,5-dimethyl substitution on the pyrazole ring.
1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde: Lacks the 3,5-dimethyl substitution on the pyrazole ring.
Uniqueness
3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the 3-methylphenyl group and the 3,5-dimethyl substitution on the pyrazole ring. This combination of substituents enhances its pharmacological properties and makes it a valuable compound for research and development .
Properties
IUPAC Name |
3,5-dimethyl-1-(3-methylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-5-4-6-12(7-9)15-11(3)13(8-16)10(2)14-15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZJSXHDYKPNCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=N2)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640926 | |
| Record name | 3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400876-66-6 | |
| Record name | 3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


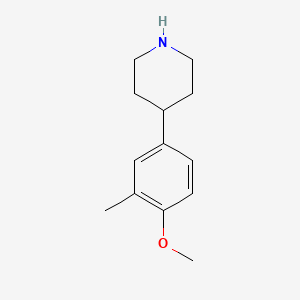
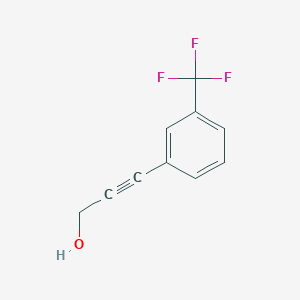
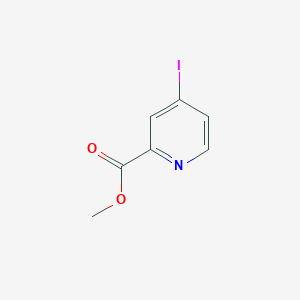

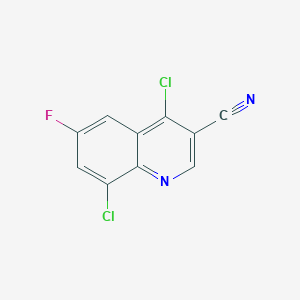
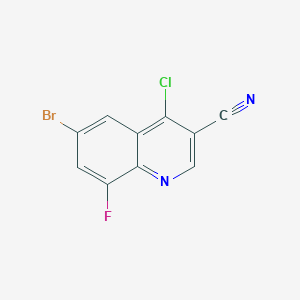
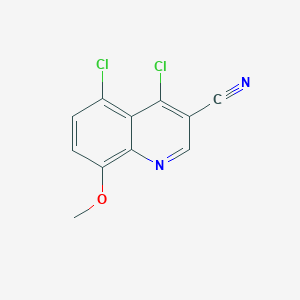
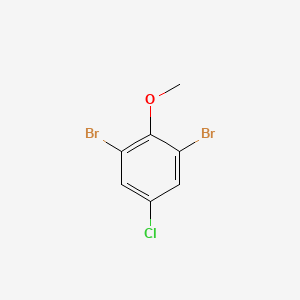
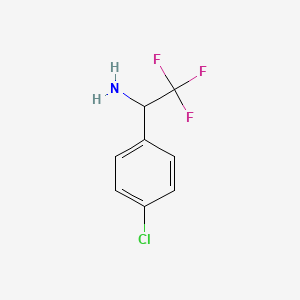

![3-[(3-Fluorophenoxy)methyl]piperidine](/img/structure/B1358816.png)
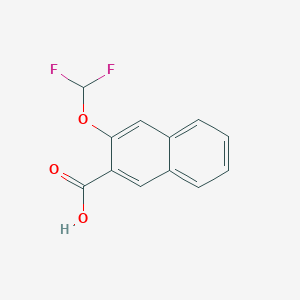
![3-[4-(Chlorosulfonyl)-2-fluorophenoxy]propanoic acid](/img/structure/B1358824.png)
![(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1358826.png)
